7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a member of the pyrazolo[1,5-a]pyrimidine family, which is known for its significant impact in medicinal chemistry and material science due to its unique structural and photophysical properties . This compound features a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings, making it a privileged scaffold for drug discovery and combinatorial library design .
Preparation Methods
The synthesis of 7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold . Additionally, microwave-assisted Suzuki–Miyaura cross-coupling reactions have been employed to synthesize derivatives of this compound, starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one .
Chemical Reactions Analysis
7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in Suzuki–Miyaura cross-coupling reactions to form C3-arylated derivatives.
Cyclocondensation Reactions: These reactions allow for modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyrimidine scaffold.
Multicomponent Reactions: These reactions involve hydrazine hydrate, 2-(arylhydrazono)malononitrile, and β-diketones to form various derivatives.
Common reagents used in these reactions include aryl and heteroaryl boronic acids, p-toluenesulphonic acid, and various catalysts such as XPhosPdG2/XPhos . The major products formed from these reactions are typically arylated or heteroarylated derivatives of the original compound .
Scientific Research Applications
7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it has been reported to inhibit cyclin-dependent kinases (CDKs), which are involved in cell proliferation . Additionally, it acts as an antagonist of serotonin 5-HT6 receptors and inhibits the aggregation of amyloid-beta peptides . These interactions highlight its potential as a therapeutic agent in cancer and neurodegenerative diseases.
Comparison with Similar Compounds
Similar compounds to 7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 7-Hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 3,5-Diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines
These compounds share the pyrazolo[1,5-a]pyrimidine core structure but differ in their substituents and functional groups, which can significantly influence their chemical properties and biological activities.
Properties
IUPAC Name |
7-oxo-5-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O3/c9-8(10,11)4-1-5(15)14-6(13-4)3(2-12-14)7(16)17/h1-2,12H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYVBUNOCWWTAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=CNN2C1=O)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.